molecular formula C8H3ClN2O3S B12869444 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride

4-Cyanobenzo[d]oxazole-2-sulfonyl chloride

Cat. No.: B12869444
M. Wt: 242.64 g/mol
InChI Key: OUPSMWYCVMHOFU-UHFFFAOYSA-N
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Description

4-Cyanobenzo[d]oxazole-2-sulfonyl chloride is a heterocyclic compound with significant importance in various fields of chemistry and industry. It is known for its unique structure, which includes a benzoxazole ring fused with a sulfonyl chloride group and a cyano group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride typically involves the reaction of 2-aminophenol with aromatic nitriles under specific conditions. One common method includes the use of 2-aminophenol and aldehydes in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The compound is often produced in crystalline form and requires careful handling due to its moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted benzoxazole derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.

Common Reagents and Conditions: Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and aromatic carboxylic acids . The reactions are often carried out under controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed: The major products formed from these reactions include various benzoxazole derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 4-Cyanobenzo[d]oxazole-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is crucial in its role as a building block in organic synthesis . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with bacterial cell walls and enzymes, leading to its antibacterial effects .

Comparison with Similar Compounds

  • Benzoxazole-4-sulfonyl chloride
  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride
  • Benzofurazan-4-sulfonyl chloride

Comparison: Compared to similar compounds, it offers a broader range of chemical reactions and biological activities .

Properties

Molecular Formula

C8H3ClN2O3S

Molecular Weight

242.64 g/mol

IUPAC Name

4-cyano-1,3-benzoxazole-2-sulfonyl chloride

InChI

InChI=1S/C8H3ClN2O3S/c9-15(12,13)8-11-7-5(4-10)2-1-3-6(7)14-8/h1-3H

InChI Key

OUPSMWYCVMHOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)S(=O)(=O)Cl)C#N

Origin of Product

United States

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